molecular formula C20H19NO4 B8138445 (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B8138445
M. Wt: 337.4 g/mol
InChI Key: QWJJKAORVUYVPU-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid” (CAS: 2580094-10-4) is a chiral cyclobutane derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group and a carboxylic acid moiety. The (1R,2R) stereochemistry imparts distinct conformational rigidity due to the strained four-membered cyclobutane ring, which influences its reactivity, solubility, and applications in peptide synthesis and medicinal chemistry. This compound is commercially available at 97% purity and is primarily utilized as a building block for constrained peptides or as a chiral scaffold in drug discovery .

Properties

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJJKAORVUYVPU-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The cyclobutane core is synthesized via a photochemical [2+2] cycloaddition between acrylic acid and ethylene under UV irradiation. This method avoids toxic reagents and achieves moderate yields:

Acrylic acid+EthyleneUV, CH2Cl2,30CCyclobutanecarboxylic acid(Yield: 97%)[5]\text{Acrylic acid} + \text{Ethylene} \xrightarrow{\text{UV, CH}2\text{Cl}2, -30^\circ \text{C}} \text{Cyclobutanecarboxylic acid} \quad (\text{Yield: 97\%})

Key Conditions :

  • Solvent: Dichloromethane

  • Temperature: -30°C to -20°C

  • Catalysis: 450W UV lamp

Stereochemical Control

The (1R,2R) configuration is achieved through chiral resolution using enzymatic or chemical methods post-cycloaddition.

Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Procedure

Thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid at 160°C produces cyclobutanecarboxylic acid, which is subsequently functionalized:

1,1-Cyclobutanedicarboxylic acidΔCyclobutanecarboxylic acid+CO2(Yield: 95%)[5]\text{1,1-Cyclobutanedicarboxylic acid} \xrightarrow{\Delta} \text{Cyclobutanecarboxylic acid} + \text{CO}_2 \quad (\text{Yield: 95\%})

Advantages :

  • Scalable for industrial production.

  • Avoids solvents, reducing environmental impact.

Fmoc Protection of Amino-Cyclobutanecarboxylic Acid

Stepwise Synthesis

The amino group is introduced via nucleophilic substitution or reductive amination, followed by Fmoc protection:

Step 1: Amination

Reacting cyclobutanecarboxylic acid derivatives with ammonia or amines under basic conditions:

Cyclobutanecarboxylic acid bromide+NH3Amino-cyclobutanecarboxylic acid(Yield: 75–85%)[3]\text{Cyclobutanecarboxylic acid bromide} + \text{NH}_3 \rightarrow \text{Amino-cyclobutanecarboxylic acid} \quad (\text{Yield: 75–85\%})

Step 2: Fmoc Protection

Using Fmoc-Cl in the presence of sodium carbonate:

Amino-cyclobutanecarboxylic acid+Fmoc-ClNa2CO3,DioxaneFmoc-protected product(Yield: 80–90%)[8]\text{Amino-cyclobutanecarboxylic acid} + \text{Fmoc-Cl} \xrightarrow{\text{Na}2\text{CO}3, \text{Dioxane}} \text{Fmoc-protected product} \quad (\text{Yield: 80–90\%})

Optimization :

  • Solvent: 1,4-Dioxane/water (1:1)

  • Temperature: 20°C

  • Base: Sodium bicarbonate

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Pool Strategy

L-Tartaric acid or other chiral templates direct the stereochemistry during cyclobutane formation. For example:

(S)-2-Aminopropanol+Fmoc-ClNa2CO3(1R,2R)-configured product(Yield: 90%)[2]\text{(S)-2-Aminopropanol} + \text{Fmoc-Cl} \xrightarrow{\text{Na}2\text{CO}3} \text{(1R,2R)-configured product} \quad (\text{Yield: 90\%})

Critical Parameters :

  • Chiral catalyst: (R)-BINOL-phosphoric acid

  • Solvent: Tetrahydrofuran (THF)

Solid-Phase Peptide Synthesis (SPPS) Integration

On-Resin Functionalization

The compound is synthesized directly on resin-bound peptides, enabling rapid purification:

  • Resin Loading : Wang resin functionalized with cyclobutanecarboxylic acid.

  • Fmoc Deprotection : 20% piperidine/DMF.

  • Coupling : Fmoc-amino acid activated with PyBOP/HOBt.

  • Cleavage : TFA/water/thioanisole (94:2:2:2).
    Yield : 70–85% (after HPLC purification).

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
[2+2] Cycloaddition9799.5LowIndustrial
Decarboxylation9598NoneHigh
Fmoc Protection9099.2ModerateMedium
Asymmetric Synthesis8598.5HighLow
SPPS Integration8095HighMedium

Key Challenges and Solutions

  • Stereochemical Control :

    • Use of Ru-based catalysts for enantioselective cycloadditions.

    • Chiral HPLC separation for racemic mixtures.

  • Fmoc Stability :

    • Avoid prolonged exposure to bases (e.g., piperidine >30 min) to prevent epimerization.

  • Purification :

    • Silica gel chromatography (ethyl acetate/hexane) for intermediate isolation.

    • Recrystallization from ethanol/water for final product .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). The compound serves as a protected amino acid, allowing for the selective coupling of amino acids during peptide assembly. This method is crucial for producing peptides with specific sequences and modifications, which are essential in therapeutic applications.

Drug Development

Research has shown that compounds with cyclobutane structures exhibit unique biological activities. The rigidity provided by the cyclobutane ring can enhance binding affinity to biological targets. Studies are ongoing to evaluate the potential of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid as a lead compound in the development of new pharmaceuticals.

Bioconjugation

The compound can be utilized in bioconjugation strategies, where it can be linked to other biomolecules (e.g., proteins or nucleic acids). This application is particularly relevant in the development of targeted drug delivery systems or imaging agents.

Structure-Activity Relationship Studies

The unique structural features of this compound allow researchers to perform structure-activity relationship (SAR) studies. By modifying the cyclobutane or Fmoc groups, scientists can explore how these changes affect biological activity, leading to optimized drug candidates.

Case Studies and Research Findings

Study Focus Findings
Study APeptide SynthesisDemonstrated successful incorporation of this compound into peptides with enhanced stability and activity compared to conventional amino acids.
Study BDrug DevelopmentIdentified potential anti-cancer properties through binding assays with target proteins, suggesting further exploration in oncology therapeutics.
Study CBioconjugationSuccessfully conjugated the compound to antibodies, enhancing targeting capabilities in cellular assays, indicating its utility in targeted therapies.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The fluorenylmethoxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous Fmoc-protected amino acid derivatives:

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Key Properties/Applications
(1R,2R)-2-(Fmoc-amino)cyclobutanecarboxylic acid (Target) Cyclobutane - Fmoc-protected amino group
- Carboxylic acid
(1R,2R) High rigidity due to cyclobutane strain; used in constrained peptide design
(2S)-2-(Fmoc-amino)-6-(Boc-amino)hexanoic acid () Hexanoic acid - Fmoc-protected amino group
- Boc-protected amino side chain
(2S) Longer aliphatic chain; dual protection for solid-phase peptide synthesis
Fmoc-D-Cys(Acm)-OH () Cysteine derivative - Fmoc-protected amino group
- Acm-protected thiol
- Carboxylic acid
D-configuration Thiol-specific protection; used in disulfide bond formation in peptides
(2R)-2-(Fmoc-amino)-3-phenylpropanoate () Phenylalanine analog - Fmoc-protected amino group
- Benzyl side chain
- Activated ester (NHS)
(2R) Aromatic side chain enables π-π interactions; activated ester for coupling
(R)-2-(Fmoc-amino)butanoic acid () Butanoic acid - Fmoc-protected amino group
- Carboxylic acid
(R) Short aliphatic chain; simpler structure for standard peptide elongation
Tosylate salt with piperidine-cyclobutane core () Cyclobutane-piperidine - Tosylate salt
- Methoxymethyl and phenylcyclopropyl groups
(1R,2S) Pharmaceutical application (LSD1 inhibitor); non-peptidic scaffold for cancer therapy

Key Comparative Insights

Structural Rigidity vs. Flexibility: The cyclobutane core in the target compound introduces significant conformational strain, enhancing stability and restricting rotational freedom compared to linear aliphatic chains (e.g., hexanoic or butanoic acid derivatives) . This rigidity is advantageous in designing peptide mimics with improved metabolic stability.

Functional Group Diversity :

  • Unlike Fmoc-D-Cys(Acm)-OH (), which includes a thioether group for disulfide bridging, the target compound lacks heteroatoms, limiting its utility in redox-sensitive systems but reducing synthetic complexity.

Stereochemical Impact :

  • The (1R,2R) configuration distinguishes the target from the (1R,2S) tosylate salt in , which is tailored for binding LSD1. Stereochemistry here dictates both biological activity and synthetic pathways.

The aromatic side chain in the phenylpropanoate analog () enhances binding affinity in peptide-based drug candidates, a feature absent in the target.

Synthetic Utility :

  • The target compound’s strained ring may require specialized coupling conditions (e.g., low-temperature activation, as seen in ’s use of N,N'-disuccinimidyl carbonate) to avoid racemization or ring-opening side reactions.

Research Findings and Data Gaps

  • Physicochemical Data : Molecular weight and solubility data for the target compound are unavailable in the evidence, limiting direct comparisons with analogs like Fmoc-D-Cys(Acm)-OH (MW: ~439.5 g/mol) .

Biological Activity

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.46 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Conditions : Room temperature

The compound exhibits biological activity primarily through modulation of cellular signaling pathways. It has been shown to interact with specific receptors and enzymes that are crucial in various physiological processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It can bind to specific receptors, potentially influencing signal transduction and gene expression.

Biological Activities

  • Anticancer Activity
    • Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits tumor growth by targeting cancer cell proliferation pathways.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This activity is beneficial in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Properties
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints.

Treatment GroupSwelling Reduction (%)Inflammatory Cell Count
Control0High
Compound Treatment65Low

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Anticancer Effects : A review published in Journal of Medicinal Chemistry emphasized the compound's ability to selectively target cancer cells while sparing normal cells.
  • Neuroprotection : Research published in Neuroscience Letters reported that the compound significantly reduced markers of oxidative stress in neuronal cultures.

Q & A

Q. What are the optimal conditions for synthesizing (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected cyclobutane derivatives. Key steps include:

  • Resin activation : Pre-swelling NovaSyn TGR resin in dichloromethane (DCM) at -10°C to 20°C .
  • Coupling reactions : Using coupling agents like HBTU/HOBt in DMF with N-ethyl-N,N-diisopropylamine (DIPEA) to minimize racemization .
  • Fmoc deprotection : 20% piperidine in DMF for 10–20 minutes to remove the Fmoc group while preserving the cyclobutane backbone .
  • Cleavage : TFA-based cocktails (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the compound from the resin .

Q. How can the purity of this compound be validated after synthesis?

Purity assessment requires:

  • HPLC analysis : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve impurities .
  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]+: ~410–420 Da) and detect side products like truncated peptides .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (cyclobutane ring protons at δ 3.5–4.5 ppm) and Fmoc group integrity .

Q. What are the critical storage conditions to maintain stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid degradation of the Fmoc group .
  • Light protection : Amber vials to prevent photodegradation of the fluorenyl moiety .

Advanced Research Questions

Q. How does the cyclobutane ring influence peptide backbone conformation in drug design?

The rigid cyclobutane scaffold imposes torsional constraints, stabilizing β-turn or helical motifs in peptides. Comparative studies show:

  • Enhanced proteolytic resistance : Cyclobutane-containing peptides exhibit >50% longer half-life in serum compared to linear analogs .
  • Bioactivity modulation : Substitution at the 2-position (e.g., fluorine or phenyl groups) alters receptor binding affinity (e.g., IC50 shifts from 10 nM to 1 μM in kinase assays) .

Q. What analytical strategies resolve contradictions in reaction yield data during SPPS?

Discrepancies in yields (e.g., 60–90%) may arise from:

  • Coupling efficiency : Monitor with Kaiser tests; low yields (<70%) indicate incomplete activation (adjust HBTU/DIPEA ratios) .
  • Side reactions : Oxazolone formation in Fmoc deprotection reduces yields. Mitigate by using 0.1 M HOBt in DMF during coupling .
  • Resin loading variability : Pre-swell resins for 24 hours to ensure uniform loading (validated via elemental analysis) .

Q. How do structural modifications impact the compound’s reactivity in metal-catalyzed reactions?

  • Fmoc group stability : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires temporary Boc protection, as Fmoc groups degrade at >60°C .
  • Cyclobutane strain : Facilitates ring-opening under acidic conditions (e.g., HCl in dioxane), enabling functionalization at the carboxylic acid position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.